molecular formula C19H13ClFNO B5799282 N-(3-chloro-4-fluorophenyl)-2-biphenylcarboxamide

N-(3-chloro-4-fluorophenyl)-2-biphenylcarboxamide

Cat. No. B5799282
M. Wt: 325.8 g/mol
InChI Key: CVBVKPHEOOGUKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)-2-biphenylcarboxamide, also known as AZD-8931, is a small molecule inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases. It was developed by AstraZeneca for the treatment of cancer, particularly in patients with non-small cell lung cancer (NSCLC) and head and neck squamous cell carcinoma (HNSCC).

Mechanism of Action

N-(3-chloro-4-fluorophenyl)-2-biphenylcarboxamide works by binding to the ATP-binding site of EGFR and HER2 tyrosine kinases, thereby inhibiting their activity and downstream signaling pathways that promote cell growth and survival. This leads to decreased proliferation and increased apoptosis of cancer cells.
Biochemical and Physiological Effects:
In preclinical studies, N-(3-chloro-4-fluorophenyl)-2-biphenylcarboxamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including NSCLC and HNSCC. It has also been shown to enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy. In clinical trials, N-(3-chloro-4-fluorophenyl)-2-biphenylcarboxamide has demonstrated a favorable safety profile and promising efficacy in patients with NSCLC and HNSCC.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chloro-4-fluorophenyl)-2-biphenylcarboxamide in lab experiments is its specificity for EGFR and HER2 tyrosine kinases, which allows for targeted inhibition of cancer cell growth and proliferation. However, one limitation is that it may not be effective in all types of cancer, and resistance to N-(3-chloro-4-fluorophenyl)-2-biphenylcarboxamide may develop over time.

Future Directions

For N-(3-chloro-4-fluorophenyl)-2-biphenylcarboxamide research include exploring its potential in combination with other cancer treatments, identifying biomarkers that predict response to treatment, and investigating its efficacy in other types of cancer. Additionally, further preclinical and clinical studies are needed to fully understand the safety and efficacy of N-(3-chloro-4-fluorophenyl)-2-biphenylcarboxamide in cancer treatment.

Synthesis Methods

The synthesis of N-(3-chloro-4-fluorophenyl)-2-biphenylcarboxamide involves the reaction of 3-chloro-4-fluoroaniline with 2-biphenylcarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane or dimethylformamide. The resulting product is then purified by column chromatography or recrystallization to obtain the final compound.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-biphenylcarboxamide has been extensively studied in preclinical and clinical trials for its potential as a targeted therapy for cancer. It has shown promising results in inhibiting the growth and proliferation of cancer cells, particularly in NSCLC and HNSCC. In addition, it has been shown to enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFNO/c20-17-12-14(10-11-18(17)21)22-19(23)16-9-5-4-8-15(16)13-6-2-1-3-7-13/h1-12H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBVKPHEOOGUKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-2-phenylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.